Ethylene glycol monostearate

Catalog No.
S539992
CAS No.
9004-99-3
M.F
C20H40O3
M. Wt
328.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol monostearate

CAS Number

9004-99-3

Product Name

Ethylene glycol monostearate

IUPAC Name

2-hydroxyethyl octadecanoate

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3

InChI Key

RFVNOJDQRGSOEL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCO

Solubility

GENERALLY SOL OR DISPERSIBLE IN WATER
SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL

Synonyms

Polyoxyl 40 stearate; S 1004; S 1012; S 541.

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCO

Description

The exact mass of the compound Ethylene glycol monostearate is 328.2977 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as generally sol or dispersible in watersol in toluene, acetone, ether and ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31811. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Drug Delivery Systems:

  • EGMS acts as an emulsifier, aiding in the formation and stabilization of emulsions. In drug delivery research, emulsions are used to create formulations for poorly soluble drugs. EGMS helps disperse the drug particles within the emulsion, improving their bioavailability and absorption in the body [].
  • EGMS can also be used in the development of liposomes and nanoparticles for targeted drug delivery. These carriers utilize EGMS to encapsulate drugs and enhance their delivery to specific sites within the body [].

Cell Culture Studies:

  • EGMS finds application in cell culture research due to its ability to modify the surface properties of cell culture plates. By coating plates with EGMS, researchers can influence cell adhesion, proliferation, and differentiation []. This allows for the creation of more specific and controlled cell culture environments for studying various biological processes.

Cosmetic Research:

  • In cosmetic science, EGMS is used as an emulsifier and stabilizer in creams, lotions, and other topical formulations. It helps create a smooth and consistent texture while preventing ingredients from separating [].

Other Research Applications:

  • EGMS can be employed in various other scientific research fields. For instance, it can be used in protein purification protocols to improve protein solubility and stability []. Additionally, EGMS may find use in material science research for the development of novel materials with specific properties.

EGMS is an ester formed by the reaction between stearic acid (a long-chain fatty acid) and ethylene glycol (a diol) []. It acts as a surfactant, meaning it can reduce surface tension between water and oil, allowing them to mix more readily. This property makes EGMS a valuable ingredient in various personal care products like shampoos, conditioners, and lotions [].

While EGMS itself might not be directly involved in significant scientific research, its role as a surfactant is crucial in various research applications. Surfactants are used in protein purification techniques, facilitating the separation and analysis of proteins in biological samples []. Additionally, they play a role in drug delivery research, helping to disperse medications for better absorption [].


Molecular Structure Analysis

EGMS has a linear structure with two key functional groups:

  • A long hydrocarbon chain (C18H35-) derived from stearic acid, making it hydrophobic (water-fearing) [].
  • A hydrophilic (water-loving) head group consisting of an ester linkage (C-O-C) and an ethylene glycol moiety (HO-CH2-CH2-OH) [].

This combination of hydrophobic and hydrophilic moieties allows EGMS to interact with both water and oil, enabling its surfactant properties. The length of the hydrocarbon chain also influences its effectiveness; stearic acid, with its 18-carbon chain, provides optimal balance for applications in cosmetics [].


Chemical Reactions Analysis

Synthesis

EGMS is typically synthesized through the esterification reaction between stearic acid and ethylene glycol. Here's the balanced chemical equation:

C17H35COOH (stearic acid) + HOCH2CH2OH (ethylene glycol) → C17H35COOCH2CH2OH (EGMS) + H2O (water) []

Decomposition

Under high temperatures, EGMS can decompose into its original components, stearic acid, and ethylene glycol, along with smaller molecules like carbon dioxide and water. The exact decomposition pathway depends on the specific conditions.

Other relevant reactions

As a surfactant, EGMS can participate in micelle formation. Micelles are aggregates of surfactant molecules with their hydrophobic tails clustered inward and hydrophilic heads facing outward, creating a sphere that can solubilize hydrophobic substances in water.


Physical And Chemical Properties Analysis

  • Melting point: 55-60 °C (131-140 °F) []
  • Boiling point: Decomposes at high temperatures []
  • Solubility: Slightly soluble in water, soluble in oils and organic solvents []
  • Appearance: White or slightly yellowish flakes or powder []
  • Stability: Relatively stable under normal storage conditions []

Mechanism of Action (not directly applicable)

EGMS itself doesn't have a specific mechanism of action in biological systems. However, its surfactant properties play a role in various processes. In cosmetics, it helps disperse ingredients and stabilize emulsions, creating a smooth and consistent product. In research applications, EGMS can aid in protein extraction by facilitating the interaction between hydrophobic proteins and aqueous solutions [].

  • Ingestion: May cause gastrointestinal discomfort in high doses.
  • Inhalation: Dust inhalation may irritate the respiratory tract.
  • Eyes: May cause eye irritation.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

Color/Form

CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C

XLogP3

7.8

Exact Mass

328.2977

Flash Point

MYRJ 45: 500 °F OC

Odor

FAINT FATTY ODOR

Appearance

Solid powder

Melting Point

60.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0324G66D0E

GHS Hazard Statements

Aggregated GHS information provided by 441 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 344 of 441 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 97 of 441 companies with hazard statement code(s):;
H315 (41.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (42.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

86418-55-5
9004-99-3
111-60-4

Wikipedia

Glycol stearate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
EPA Safer Chemical Functional Use Classes -> Defoamers;Surfactants
Food additives
Cosmetics -> Emollient; Emulsifying; Humectant; Opacifying; Surfactant

Methods of Manufacturing

REACTION OF ETHYLENE OXIDE WITH STEARIC ACID

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Octadecanoic acid, 2-hydroxyethyl ester: ACTIVE
Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxooctadecyl)-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI: IT IS AN ETHER, ALCOHOL & ESTER.

Analytic Laboratory Methods

A sample work-up method for gas chromatographic profiling of polyethylene glycol related cmpd in pharmaceutical matrixes is described. After a short sample clean-up, carbon-oxygen linkages were partially cleaved with 0.07/M BBr3 in CH2Cl2 at room temp. The reaction was stopped after 1 min by addn of 0.01M hydrochloric acid. The products were trimethylsilylated and injected onto a WCOT 50 m X 0.25 mm CP-SIL 5 CB fused silica column. Eleven model cmpd, representing 4 common types of polyethylene glycol deriv, were evaluated by this method. Characteristic profiles can be obtained from polyethylene glycol deriv carrying different functional groups. Minimum detectable amt are in the range of 200 ug.

Interactions

MYRI 32 INCREASED GI ABSORPTION OF ORAL GENTAMICIN IN RATS.
SENSITIVITY OF FEEDING TESTS IN DETECTING CARCINOGENICITY OF SMALL DOSE OF 7,12-DIMETHYLBENZ[A]ANTHRACENE IN FEMALE RATS INCR WHEN IT WAS GIVEN AT AN EARLIER AGE AND WHEN A HIGH FAT DIET CONTAINING 1% POLYOXYETHYLENE MONOSTEARATE WAS ADMIN.

Dates

Modify: 2023-08-15
1: Sato MR, Oshiro Junior JA, Machado RT, de Souza PC, Campos DL, Pavan FR, da Silva PB, Chorilli M. Nanostructured lipid carriers for incorporation of copper(II) complexes to be used against Mycobacterium tuberculosis. Drug Des Devel Ther. 2017 Mar 20;11:909-921. doi: 10.2147/DDDT.S127048. eCollection 2017. PubMed PMID: 28356717; PubMed Central PMCID: PMC5367736.
2: Kirilov P, Tran VH, Ducrotté-Tassel A, Salvi JP, Perrot S, Haftek M, Boulieu R, Pirot F. Ex-Vivo percutaneous absorption of enrofloxacin: Comparison of LMOG organogel vs. pentravan cream. Int J Pharm. 2016 Feb 10;498(1-2):170-7. doi: 10.1016/j.ijpharm.2015.12.018. Epub 2015 Dec 11. PubMed PMID: 26688043.
3: Nozawa K, Iwao Y, Noguchi S, Itai S. Effect of surfactants or a water soluble polymer on the crystal transition of clarithromycin during a wet granulation process. Int J Pharm. 2015 Nov 10;495(1):204-217. doi: 10.1016/j.ijpharm.2015.08.080. Epub 2015 Sep 7. PubMed PMID: 26325306.
4: Patel S, Garapati C, Chowdhury P, Gupta H, Nesamony J, Nauli S, Boddu SH. Development and evaluation of dexamethasone nanomicelles with potential for treating posterior uveitis after topical application. J Ocul Pharmacol Ther. 2015 May;31(4):215-27. doi: 10.1089/jop.2014.0152. Epub 2015 Apr 3. PubMed PMID: 25839185.
5: Ren X, Mao X, Cao L, Xue K, Si L, Qiu J, Schimmer AD, Li G. Nonionic surfactants are strong inhibitors of cytochrome P450 3A biotransformation activity in vitro and in vivo. Eur J Pharm Sci. 2009 Mar 2;36(4-5):401-11. doi: 10.1016/j.ejps.2008.11.002. Epub 2008 Nov 8. PubMed PMID: 19041719.
6: Chen DY, Liu LM, Xie QD, Xu L, Huang TH. In vitro and in vivo studies evaluating antisemen antibodies as a potential spermicidal agent in hamsters. Fertil Steril. 2009 Sep;92(3):1116-23. doi: 10.1016/j.fertnstert.2008.07.1748. Epub 2008 Oct 4. PubMed PMID: 18835604.
7: Sintov AC, Shapiro L. New microemulsion vehicle facilitates percutaneous penetration in vitro and cutaneous drug bioavailability in vivo. J Control Release. 2004 Mar 5;95(2):173-83. PubMed PMID: 14980766.
8: De Santis A, Fabris L, Fontani F, Taccani F, Zorzetto C. [Polyoxyl 40 stearate]. Boll Chim Farm. 1970 Sep;109(9):503. Italian. PubMed PMID: 5499459.

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